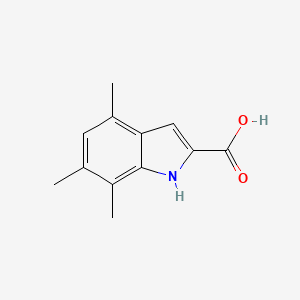
4,6,7-trimethyl-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6,7-trimethyl-1H-indole-2-carboxylic Acid” is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of indole derivatives, such as “4,6,7-trimethyl-1H-indole-2-carboxylic Acid”, has been a topic of interest in the chemical community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of “4,6,7-trimethyl-1H-indole-2-carboxylic Acid” can be represented by the SMILES string: CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)C . This compound is solid in its physical state .Physical And Chemical Properties Analysis
“4,6,7-trimethyl-1H-indole-2-carboxylic Acid” is a solid compound . It has a predicted melting point of 148.89° C and a predicted boiling point of 420.9° C at 760 mmHg . The predicted density of this compound is 1.2 g/cm3, and its refractive index is n20D 1.66 .Applications De Recherche Scientifique
Characterization and Synthesis
Indole derivatives, including various indole carboxylic acids, have been extensively studied for their chemical properties and synthesis methods. For instance, the characterization of indole-5-carboxylic acid trimer provides insights into the structural and spectral properties of indole derivatives, employing techniques like NMR spectroscopy to analyze the compound's behavior under different conditions (Mackintosh, Mount, & Reed, 1994). Additionally, the oligomerization of indole derivatives with thiols highlights a method for creating complex indole-based structures, suggesting potential for creating diverse molecules with specific functions (Mutulis et al., 2008).
Biological Activity
Research into indole-2-carboxylic acid derivatives reveals their therapeutic potential, with studies indicating significant antibacterial and moderate antifungal activities. This suggests these compounds could serve as bases for developing new antimicrobial agents (Raju et al., 2015).
Material Science Applications
The electrodeposition, morphology, and capacitance performance of polyindole bearing carboxylic groups demonstrate the material science applications of indole carboxylic acids. These properties are crucial for developing advanced materials for energy storage devices, such as supercapacitors, indicating the role of carboxylic substituent positions in influencing the electrochemical characteristics of the polymers (Ma et al., 2015).
Photoreversible Photographic Systems
Indole derivatives also find applications in photoreversible photographic systems. The study on 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid showcases its "reverse photochromism" in polar solvents, a property that can be leveraged in developing light-responsive materials (Shimizu, Kokado, & Inoue, 1969).
Synthesis and Structural Analysis
Further studies on the synthesis and structural analysis of indole carboxylic acids, like the practical synthesis of indole-2-carboxylic acid, provide valuable methodologies for producing these compounds efficiently and with environmental considerations in mind (Jiang et al., 2017).
Orientations Futures
The future directions for “4,6,7-trimethyl-1H-indole-2-carboxylic Acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. As a biochemical used in proteomics research , it may also have potential applications in the field of biomedical research.
Propriétés
IUPAC Name |
4,6,7-trimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-7(2)9-5-10(12(14)15)13-11(9)8(6)3/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZKEBOPHBEZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)
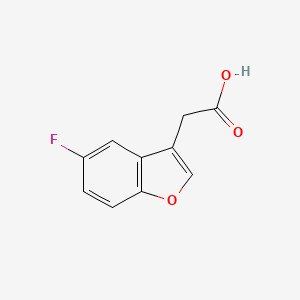
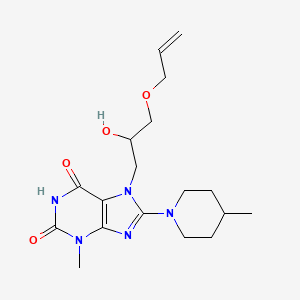
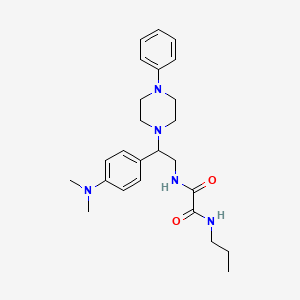
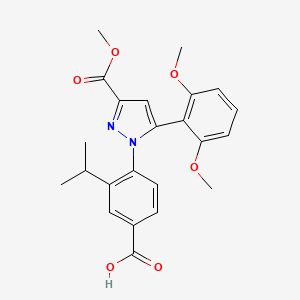
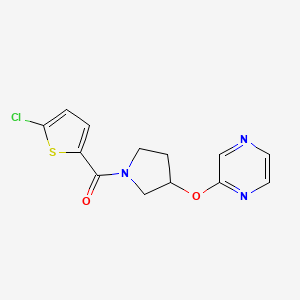
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)
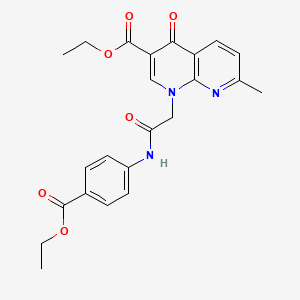
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)

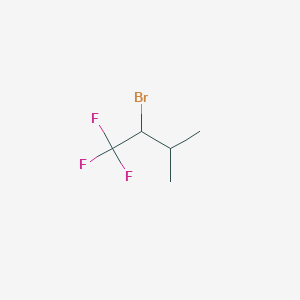
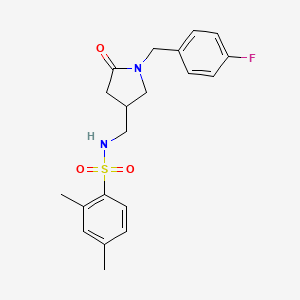
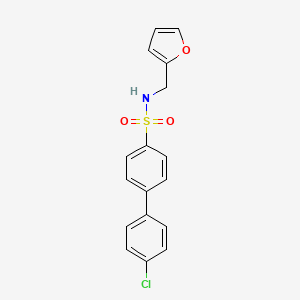
![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)